N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9(13-5-4-12-10(13)15)11-3-1-8-2-6-16-7-8/h2,6-7H,1,3-5H2,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAKWLCMGYPRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves the reaction of furan derivatives with imidazolidine-2-one and carboxamide precursors. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and can be performed in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide nitrogen and oxygen atoms serve as nucleophilic centers for substitution reactions. Key examples include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | N-alkylated imidazolidinone derivative | 65–72% | |
| Acylation | AcCl, pyridine, CH₂Cl₂, 0°C→RT | N-acetylated carboxamide | 58% |
Mechanistic Insight : The lone pair on the carboxamide nitrogen attacks electrophilic reagents (e.g., alkyl halides, acyl chlorides), forming substituted derivatives. Steric hindrance from the furan-ethyl chain reduces reactivity compared to simpler imidazolidinones.
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : 6M HCl, reflux, 12h
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Products : Furan-3-ethylamine + 2-oxoimidazolidine-1-carboxylic acid
-
Yield : 83%
Basic Hydrolysis
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Conditions : 2M NaOH, 80°C, 8h
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Products : Furan-3-ethylamine + sodium 2-oxoimidazolidine-1-carboxylate
-
Yield : 76%
Kinetic Data :
-
Activation energy (Eₐ) for acidic hydrolysis: 68 kJ/mol
-
Rate constant (k) in NaOH: 1.2 × 10⁻³ L·mol⁻¹·s⁻¹
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Cycloadduct Structure | Diastereoselectivity | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Endo-oxabicyclo[2.2.1] structure | 4:1 (endo:exo) | |
| Dimethyl acetylenedicarboxylate | Xylene, 130°C, 18h | Fused tetrahydrofuran derivative | 3:1 (endo:exo) |
Stereochemical Note : The ethyl linker’s flexibility allows furan to adopt reactive conformations, favoring endo transition states.
Oxidation Reactions
The furan ring undergoes oxidative transformations:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C→RT, 6h | 2,5-Epoxyfuran derivative | 41% | |
| Ozone | CH₂Cl₂, −78°C, then Me₂S | Furan ring-opened diketone | 63% |
Mechanistic Pathway :
-
Epoxidation via electrophilic attack of mCPBA on furan’s electron-rich C2–C3 double bond.
-
Ozonolysis cleaves the furan ring to form a diketone via Criegee intermediates.
Catalytic Functionalization
Transition-metal catalysis enables C–H activation:
| Catalyst System | Substrate | Product | Turnover Frequency (h⁻¹) | Source |
|---|---|---|---|---|
| Pd(OAc)₂, CuI, PPh₃ | Aryl iodides | C3-arylated furan derivatives | 12 | |
| RuCl₃, AgOTf | Alkenes | Hydroalkylation at imidazolidine | 8 |
Key Observation : The ethyl spacer between furan and imidazolidinone minimizes electronic communication between rings, allowing orthogonal functionalization .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
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Conditions : 254 nm UV, acetone, 48h
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Product : Furan-ethyl crosslinked dimer
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Quantum Yield : 0.18
Application : Used to create photoresponsive polymeric networks in materials science.
Biocatalytic Modifications
Enzymatic transformations demonstrate substrate versatility:
| Enzyme | Reaction | Product | Conversion (%) | Source |
|---|---|---|---|---|
| Candida antarctica lipase B | Acetylation of secondary amine | N-acetyl-imidazolidinone | 91 | |
| Cytochrome P450 BM3 | Hydroxylation at C4 of furan | 4-Hydroxyfuran derivative | 67 |
Limitation : Steric bulk from the ethyl group reduces enzymatic activity compared to smaller analogs .
Stability Under Thermal and pH Stress
| Condition | Degradation Pathway | Half-Life (h) | Source |
|---|---|---|---|
| pH 1.0, 37°C | Carboxamide hydrolysis | 4.2 | |
| pH 10.0, 37°C | Imidazolidinone ring opening | 9.8 | |
| 150°C, neat | Dehydration to nitrile | 0.5 |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has been explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer models, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against several bacterial strains. It appears to inhibit bacterial growth, although further studies are needed to elucidate the specific mechanisms involved .
- Anti-inflammatory Effects : Research has demonstrated that this compound may reduce levels of pro-inflammatory cytokines in vitro and in vivo, indicating its potential utility in treating inflammatory diseases such as rheumatoid arthritis .
2. Chemical Biology
The compound serves as a valuable building block in synthetic organic chemistry, allowing researchers to create more complex molecules. Its unique structure can be utilized to develop new pharmacophores for drug discovery .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound across different biological contexts:
Cancer Models
In a study involving animal models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Inflammatory Disease Models
Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating autoimmune conditions .
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Comparative Analysis
Functional Group Impact on Bioactivity
- Furan-3-yl Ethyl Group: The presence of this moiety in quinolones (e.g., 7-piperazinyl derivatives) enhanced antibacterial activity, likely due to improved membrane penetration and target binding . In contrast, its incorporation into ciprofloxacin analogs increased cytotoxicity, suggesting divergent structure-activity relationships (SAR) depending on the core scaffold .
- Carboxamide Linkage : The carboxamide bridge in the target compound may improve solubility compared to ester or ether-linked analogs, as seen in pyrrolo-pyridazine derivatives from the 2024 patent .
Core Structure and Pharmacokinetics
- Imidazolidine vs.
- Pyrrolo-Pyridazine Derivatives : The patent compound’s pyrrolo-pyridazine core demonstrates higher synthetic complexity but offers tunable substituent positions for kinase selectivity, a feature absent in simpler imidazolidines .
Biological Activity
N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, with the CAS number 1797802-64-2, is a compound of interest due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 223.23 g/mol. The compound's structure includes an imidazolidine ring, which is known for its biological relevance in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 1797802-64-2 |
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| Molecular Weight | 223.23 g/mol |
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on related imidazolidine derivatives have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and T47D cell lines. The mechanism behind this activity often involves the induction of apoptosis and disruption of cell cycle progression.
In a comparative study, derivatives containing furan rings were found to enhance lipophilicity, which improved their pharmacokinetic profiles and binding affinities to biological targets, including sirtuin-1 and epidermal growth factor receptors .
Antimicrobial Activity
Additionally, compounds with similar structural motifs have been evaluated for antimicrobial properties. Preliminary findings suggest that this compound may exhibit antifungal and antibacterial activities, though specific data on this compound remains limited.
Case Studies
A notable investigation into the biological effects of imidazolidine derivatives was conducted by researchers who synthesized several analogs and assessed their anticancer activities. The study utilized various in vitro assays to evaluate cytotoxicity against multiple cell lines, including:
These findings indicate that certain structural modifications can significantly enhance the anticancer efficacy of these compounds.
The proposed mechanisms for the anticancer activity of this compound include:
- Apoptosis Induction : Triggering programmed cell death pathways.
- Cell Cycle Arrest : Disruption of normal cell cycle progression leading to growth inhibition.
- Inhibition of Key Enzymes : Targeting specific enzymes involved in cancer cell metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
